Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate
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Overview
Description
Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate is a chemical compound with the molecular formula C9H5F2NO6 and a molecular weight of 261.14 g/mol . This compound is known for its unique structure, which includes a nitro group and two fluorine atoms attached to a dioxane ring. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and biochemical pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on specific biological targets and pathways.
Mechanism of Action
The mechanism of action of Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves its interaction with specific molecular targets. The nitro group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate can be compared with similar compounds such as:
Methyl 2,6-difluoro-3-nitrobenzoate: This compound has a similar nitro and fluorine substitution pattern but differs in its overall structure and reactivity.
Methyl 2,2-difluoro-6-nitro-1,3-benzodioxole-5-carboxylate: This compound shares a similar core structure but may have different chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5F2NO6 |
---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
methyl 2,2-difluoro-6-nitro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H5F2NO6/c1-16-8(13)4-2-6-7(3-5(4)12(14)15)18-9(10,11)17-6/h2-3H,1H3 |
InChI Key |
CUQBFUWRBDUPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F |
Origin of Product |
United States |
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